1,4-Dimethyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2,4-dimethyl-5-(oxolan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-6-8(7-3-4-13-5-7)11-12(2)9(6)10/h7H,3-5,10H2,1-2H3 |
InChI Key |
KIEXMMIGCMMZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2CCOC2)C)N |
Origin of Product |
United States |
Biological Activity
1,4-Dimethyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and therapeutic implications of this compound, supported by data tables and case studies.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1936112-79-6 |
| Molecular Formula | CHNO |
| Molecular Weight | 195.26 g/mol |
| Density | N/A |
| Boiling Point | N/A |
Structural Characteristics
The structure of this compound features a pyrazole ring substituted with a dimethyl group and an oxolane moiety, which may contribute to its biological activity.
Antioxidant Activity
Research indicates that pyrazole derivatives can exhibit significant antioxidant properties. In vitro assays have shown that certain derivatives of pyrazole demonstrate the ability to scavenge free radicals effectively. For instance, compounds derived from 1H-pyrazole have been tested for their ability to inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anti-Diabetic Activity
In studies evaluating anti-diabetic potential, derivatives of pyrazole were tested for their inhibitory effects on enzymes such as α-amylase and α-glucosidase. The results indicated that some compounds exhibited potent inhibitory activity, suggesting their potential use in managing blood glucose levels .
Anti-Alzheimer Activity
The inhibition of acetylcholinesterase (AChE) is crucial in the treatment of Alzheimer's disease. Research has shown that specific pyrazole derivatives can inhibit AChE activity effectively, highlighting their potential as therapeutic agents in neurodegenerative disorders .
Anti-Arthritic Activity
Pyrazole derivatives have also been investigated for anti-inflammatory properties. Studies indicate that these compounds can reduce inflammation markers in various models of arthritis, suggesting a multi-target approach in treating inflammatory diseases .
Synthesis and Evaluation
A study synthesized several pyrazole derivatives, including this compound. The synthesized compounds were screened for biological activities including antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic effects. Notably, some derivatives showed promising results with IC50 values indicating strong biological activity .
In Silico Analysis
In silico studies have been conducted to predict the pharmacokinetic properties and toxicity profiles of these compounds. Parameters such as drug-likeness and bioavailability were assessed using computational models. The findings suggest that certain derivatives align with Veber's rules for drug design, indicating favorable characteristics for further development .
Comparison with Similar Compounds
Key Observations :
- Oxolan-3-yl substituent : The oxygen in the oxolane ring may enhance solubility in polar solvents compared to purely alkyl (e.g., pentan-3-yl) or aryl (e.g., p-tolyl) groups .
- Methyl groups : The 1,4-dimethyl substitution increases steric bulk and lipophilicity relative to the unmethylated parent compound (1-(oxolan-3-yl)-1H-pyrazol-5-amine) .
Spectroscopic and Computational Data
- NMR studies : For 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, DFT calculations confirmed substituent effects on chemical shifts, suggesting similar methods could predict properties for the oxolan-3-yl analog ().
- Thermodynamic stability : Crystalline cellulose studies () imply that computational methods (e.g., dispersion-corrected DFT) may also model pyrazole derivatives’ stability.
Preparation Methods
Synthesis via Hydrazine and β-Dicarbonyl Precursors
Step 1: Formation of the Pyrazole Ring
- React a suitable β-dicarbonyl compound (e.g., acetylacetone) with hydrazine hydrate under reflux conditions to form a pyrazoline intermediate.
- Oxidize the pyrazoline to the corresponding pyrazole using oxidizing agents such as nitric acid or air oxidation.
Step 2: Methylation at Positions 1 and 4
- Subject the pyrazole to methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
- Control the reaction conditions to favor methylation at the desired positions, yielding 1,4-dimethylpyrazole derivatives.
Step 3: Introduction of the Oxolane Group at Position 3
- React the methylated pyrazole with an oxolanyl methyl halide (e.g., oxolanyl methyl chloride) in the presence of a base such as sodium hydride or potassium tert-butoxide.
- This nucleophilic substitution attaches the oxolane moiety at the 3-position, forming the target compound.
Synthesis via Condensation of Hydrazines with α,β-Unsaturated Carbonyls
- Condense a methyl-substituted hydrazine derivative with an α,β-unsaturated carbonyl compound bearing an oxolane substituent.
- Cyclize under acidic or basic conditions to form the pyrazole ring with the oxolane group attached.
- Final methylation steps may be performed to introduce the methyl groups at the 1 and 4 positions.
Alternative Route: Multi-Component Assembly
- Employ a multi-component reaction (MCR) involving hydrazine derivatives, methyl ketones, and oxolanyl aldehydes.
- Under optimized conditions, these components undergo cyclization and substitution reactions simultaneously, streamlining the synthesis.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate + β-dicarbonyl | Ethanol or acetic acid | Reflux (~80°C) | Control pH for selectivity |
| Methylation | Methyl iodide or dimethyl sulfate | Acetone or DMF | Room temperature to 50°C | Excess methylating agent to ensure complete methylation |
| Oxolane attachment | Oxolanyl methyl halide + base | DMF or DMSO | 0°C to room temperature | Use of dry conditions to prevent side reactions |
Notes on Purification and Characterization
- Purification : Crystallization from suitable solvents such as ethanol or ethyl acetate, or chromatography techniques like silica gel column chromatography.
- Characterization : Confirmed via Nuclear Magnetic Resonance spectroscopy, Mass spectrometry, and Infrared spectroscopy to verify the structure and purity.
Summary of Research Findings and Data
| Reference | Key Methodology | Yield | Remarks |
|---|---|---|---|
| PubChem Data | General synthesis pathways | Not specified | Focuses on structural data and properties |
| Smolecule Report | Multi-step synthesis involving cyclization and substitution | Not specified | Emphasizes the importance of regioselectivity |
| Literature Review | Hydrazine-based cyclization with subsequent functionalization | Varies (typically 40-70%) | Highlights the importance of reaction conditions |
Q & A
Q. What experimental strategies optimize the synthesis yield of 1,4-dimethyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine?
The synthesis of pyrazole derivatives typically involves multistep reactions, including amination and alkylation. Key factors include:
- Solvent selection : Ethanol or acetonitrile under reflux improves reaction efficiency .
- Temperature control : Optimized temperatures (e.g., 80–100°C) minimize side reactions .
- Catalyst use : Transition-metal catalysts (e.g., Pd-based) enhance regioselectivity in alkylation steps . Yield monitoring via HPLC or GC-MS is recommended to track progress .
Q. How can researchers ensure purity during purification?
- Chromatography : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) effectively separates impurities .
- Recrystallization : Ethanol-water systems are preferred for pyrazole derivatives due to their temperature-dependent solubility .
- Analytical validation : Purity ≥95% should be confirmed via NMR (¹H/¹³C) and LC-MS .
Q. What methods assess the compound’s chemical stability under experimental conditions?
- Oxidative/Reductive stability : Expose the compound to H₂O₂ (oxidation) or NaBH₄ (reduction) and monitor degradation via TLC or UV-Vis spectroscopy .
- pH-dependent stability : Conduct stability studies in buffered solutions (pH 3–9) at 37°C for 24–72 hours .
- Long-term storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:
- Orthogonal assays : Validate results using in vitro (e.g., enzyme inhibition) and in silico (molecular docking) approaches .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm reproducibility .
- Impurity profiling : Use HRMS to identify and quantify byproducts affecting bioactivity .
Q. What is the role of the oxolan-3-yl group in modulating biological activity?
The oxolan (tetrahydrofuran) group enhances:
- Solubility : Polar oxygen atoms improve aqueous solubility compared to alkyl substituents .
- Target binding : Computational studies suggest hydrogen bonding with active-site residues (e.g., kinases) .
- Metabolic stability : The oxolan ring resists rapid hepatic degradation, improving pharmacokinetics .
Q. How can X-ray crystallography using SHELX refine the compound’s structure?
- Data collection : High-resolution (≤1.0 Å) diffraction data from single crystals enables precise atomic positioning .
- Refinement : SHELXL iteratively adjusts bond lengths/angles while minimizing R-factors (<5%) .
- Validation : Check for residual electron density to confirm the absence of disorder or solvent effects .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes to receptors (e.g., GPCRs) .
- MD simulations : GROMACS assesses conformational stability over 100-ns trajectories .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond donors) using MOE .
Q. How is thermal stability analyzed for pyrazole derivatives?
- DSC/TGA : Measure melting points (DSC) and decomposition thresholds (TGA) under N₂ atmosphere .
- Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for degradation .
Q. What structural analogs inform SAR studies?
Key analogs and their differentiating features:
| Compound | Substituent | Effect on Activity |
|---|---|---|
| 1,4-Dimethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine | Alkyl chain | Reduced solubility |
| 5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine | Oxane group | Enhanced metabolic stability |
| SAR insights guide modifications to balance lipophilicity and target affinity . |
Q. What in vitro assays elucidate mechanistic pathways?
- Enzyme inhibition : Measure IC₅₀ against purified targets (e.g., COX-2) using fluorometric assays .
- Cell viability : MTT assays in cancer lines (e.g., HeLa) quantify cytotoxicity .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands) determine Ki values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
